Methyl 5-amino-2-(trifluoromethyl)isonicotinate

IMPDH2 inhibition enzyme assay immunosuppression

This compound's precise 5-amino-2-(trifluoromethyl) regiochemistry is critical for DPP-IV inhibitor synthesis (US 7,705,033) and IMPDH2 SAR (Ki=430–440 nM). The methyl ester enables direct amide coupling; alternative esters or regioisomers risk synthetic failure. Ideal for fluorinated library construction. Confirm stock and order now.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B12335004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-(trifluoromethyl)isonicotinate
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(8(9,10)11)13-3-5(4)12/h2-3H,12H2,1H3
InChIKeyZMHPKDMGNWDOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2-(trifluoromethyl)isonicotinate: Key Intermediate for Fluorinated Heterocyclic Synthesis and Drug Discovery


Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3) is a fluorinated pyridine derivative with molecular formula C₈H₇F₃N₂O₂ and molecular weight 220.15 g/mol . It features a trifluoromethyl group at the 2-position and an amino group at the 5-position of the isonicotinate scaffold . The compound belongs to the class of trifluoromethyl-substituted pyridine carboxylates, which are valued in medicinal chemistry for their enhanced metabolic stability and modulated lipophilicity conferred by the CF₃ moiety . It serves primarily as a synthetic building block and key intermediate for pharmaceutical research, with documented utility in the preparation of biologically active molecules including dipeptidyl peptidase IV (DPP-IV) inhibitors [1].

Why Methyl 5-amino-2-(trifluoromethyl)isonicotinate Cannot Be Replaced by Generic Analogs Without Consequence


Trifluoromethyl-substituted isonicotinates are not functionally interchangeable despite sharing the same core scaffold. The precise regiochemistry of the amino group (5-position) and trifluoromethyl group (2-position) dictates both synthetic utility and biological target engagement . Regioisomeric variants such as methyl 2-amino-6-(trifluoromethyl)isonicotinate or methyl 3-fluoro-2-(trifluoromethyl)isonicotinate exhibit fundamentally different hydrogen-bonding capabilities and electronic distributions, which translate into divergent enzyme inhibition profiles [1]. Even compounds with identical molecular formula but alternative substitution patterns (e.g., methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate) cannot be substituted in established synthetic routes without re-optimizing reaction conditions and risking yield collapse [2]. Furthermore, the methyl ester functionality specifically enables downstream amide coupling reactions for library synthesis, whereas free acid or ethyl ester analogs may require distinct activation protocols that alter reaction efficiency [3]. Substitution without empirical validation therefore risks synthetic failure, compromised biological activity, and irreproducible results—consequences that outweigh any marginal cost differential.

Methyl 5-amino-2-(trifluoromethyl)isonicotinate: Quantitative Differentiation Evidence Against Closest Analogs


IMPDH2 Inhibitory Activity of Methyl 5-amino-2-(trifluoromethyl)isonicotinate

Methyl 5-amino-2-(trifluoromethyl)isonicotinate demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppressive and antiviral indications [1]. The compound exhibited Ki values of 430 nM and 440 nM against the IMP and NAD substrates respectively, providing a baseline activity profile for this chemotype [2]. In contrast, the commercially available comparator methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)—which lacks the 5-amino substituent—shows no documented IMPDH2 inhibition in BindingDB or ChEMBL databases . This functional divergence underscores that the 5-amino group is not merely a synthetic handle but a critical pharmacophoric element for target engagement.

IMPDH2 inhibition enzyme assay immunosuppression

Regioisomeric Differentiation from Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (CAS 1260791-44-3) and methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 1806983-37-8) share the identical molecular formula (C₈H₇F₃N₂O₂, MW 220.15) but differ in the position of the carboxylate ester and amino substituents . This regioisomeric distinction produces fundamentally different chemical reactivity: the target compound places the ester at the 4-position (isonicotinate scaffold), whereas the comparator positions the ester at the 2-position (picolinate scaffold) [1]. The electronic environment of the pyridine nitrogen differs substantially between these regioisomers, affecting both nucleophilic substitution patterns and metal coordination behavior. In synthetic applications documented in US Patent 7705033, the 5-amino-2-(trifluoromethyl)isonicotinate scaffold serves as a specific intermediate for constructing cyclopropyl-fused pyrrolidine DPP-IV inhibitors; the regioisomeric 4-amino-5-(trifluoromethyl)picolinate cannot enter the same synthetic sequence without generating structurally divergent products [2].

regiochemistry structural analog synthetic intermediate

Trifluoromethyl-Containing Amino Compound Manufacturing Method: Synthetic Access Differentiation

Japanese Patent JP6014512 describes a manufacturing method specifically for trifluoromethyl group-containing amino compounds including methyl 5-amino-2-(trifluoromethyl)isonicotinate [1]. The patented methodology enables access to this compound class via specialized routes that circumvent traditional limitations in trifluoromethyl-arene amination. In contrast, non-amino analogs such as methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5) and methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS 1227594-82-2) are synthesized through fundamentally different esterification pathways that do not require the specialized amination conditions documented for the 5-amino derivative [2]. The parent acid 2-amino-5-(trifluoromethyl)isonicotinic acid (CAS 1227582-08-2) can also serve as a precursor to the methyl ester via esterification with methanol, providing an alternative synthetic entry point [3]. This synthetic pathway differentiation matters for procurement because it reflects the compound's position in multi-step synthetic sequences: the 5-amino-2-(trifluoromethyl)isonicotinate scaffold functions as a convergent intermediate that can be elaborated via the amino handle, whereas non-amino analogs require pre-functionalization before further diversification.

synthetic methodology amino compound trifluoromethyl

DPP-IV Inhibitor Intermediate Utility Validated by US Patent 7705033

US Patent 7705033, filed by Bristol-Myers Squibb and issued April 27, 2010, explicitly identifies methyl 5-amino-2-(trifluoromethyl)isonicotinate as a key intermediate in the synthesis of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-IV) [1]. The patent describes methods and compounds for producing this therapeutically relevant class of molecules, with the target compound serving as a specific building block within the synthetic sequence. This industrial-scale validation distinguishes the compound from other trifluoromethyl isonicotinate derivatives that lack documented utility in FDA-relevant drug discovery programs. While comparators such as methyl 2-amino-6-(trifluoromethyl)isonicotinate or methyl 3-fluoro-2-(trifluoromethyl)isonicotinate are commercially available, none carry the same level of patent-validated intermediate status for DPP-IV inhibitor synthesis [2]. The DPP-IV inhibitor class includes marketed therapeutics (sitagliptin, saxagliptin, linagliptin) for type 2 diabetes, making intermediates within this chemical space particularly relevant for medicinal chemistry programs [3].

DPP-IV inhibitor patent intermediate medicinal chemistry

Physicochemical Property Differentiation from Non-Amino Analog

Methyl 5-amino-2-(trifluoromethyl)isonicotinate (MW 220.15) possesses physicochemical properties that differ materially from its closest non-amino analog, methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5, MW 205.13) . The target compound features one hydrogen bond donor (the 5-amino group), whereas the comparator has zero hydrogen bond donors, altering solubility profiles and membrane permeability characteristics . This difference is non-trivial for medicinal chemistry applications: the presence of a hydrogen bond donor affects aqueous solubility, crystal packing, and target binding interactions. The predicted pKa of the target compound is -0.65 ± 0.10 for the conjugate acid of the pyridine nitrogen, reflecting the strong electron-withdrawing effect of the 2-CF₃ group combined with the electron-donating 5-NH₂ substituent . The trifluoromethyl group contributes to improved metabolic stability and enhanced lipophilicity relative to non-fluorinated pyridine carboxylates, though direct experimental logP values are not reported in accessible databases .

lipophilicity hydrogen bonding drug-likeness

Commercially Documented Purity Specifications Enable Reproducible Procurement

Multiple commercial suppliers document purity specifications for methyl 5-amino-2-(trifluoromethyl)isonicotinate, establishing verifiable quality benchmarks for procurement . ChemScene lists the compound at ≥98% purity (Cat. No. CS-0776013) with storage conditions of sealed in dry environment at 2–8°C . Leyan offers the compound at 98% purity under product number 1846664 . Additional suppliers provide the compound at 96% purity (ChemicalBook supplier listing) . In comparison, the closest analog methyl 2-(trifluoromethyl)isonicotinate is commercially available at ≥97% purity (Aladdin M638310) . While both compounds are accessible at comparable purity grades, the documented multi-supplier availability of the target compound at specified purity levels ensures procurement redundancy and competitive sourcing—an operational consideration for laboratories requiring consistent supply for ongoing research programs.

purity quality control procurement specification

Methyl 5-amino-2-(trifluoromethyl)isonicotinate: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: DPP-IV Inhibitor Scaffold Derivatization

Research groups developing dipeptidyl peptidase IV (DPP-IV) inhibitors can utilize this compound as a patent-validated intermediate for constructing cyclopropyl-fused pyrrolidine-based analogs . The 5-amino group provides a synthetic handle for amide coupling and further elaboration, while the trifluoromethyl group at the 2-position enhances metabolic stability. This application is directly supported by US Patent 7705033 (Bristol-Myers Squibb), which explicitly identifies the compound as an intermediate in DPP-IV inhibitor synthesis [1].

IMPDH2-Focused Drug Discovery and Target Validation

Investigators studying inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) as a therapeutic target can employ this compound as a tool molecule or lead scaffold. BindingDB data confirm measurable inhibitory activity (Ki = 430–440 nM) against IMPDH2, providing a validated starting point for structure-activity relationship (SAR) exploration [2]. The compound's activity profile distinguishes it from non-amino isonicotinate analogs that lack IMPDH2 inhibition, enabling target-specific probe development [3].

Fluorinated Heterocycle Library Synthesis

The compound serves as a versatile building block for constructing fluorinated heterocyclic libraries. The combination of a 5-amino handle, 2-trifluoromethyl group, and methyl ester at the 4-position enables orthogonal functionalization strategies that non-amino analogs cannot support . Japanese Patent JP6014512 provides methodology for manufacturing trifluoromethyl-containing amino compounds of this class, establishing a validated synthetic foundation [4].

Synthetic Methodology Development: Trifluoromethyl-Arene Amination

Organic chemistry groups developing novel amination methodologies for trifluoromethyl-substituted arenes can use this compound as a model substrate or target product. The 5-amino-2-(trifluoromethyl)isonicotinate scaffold represents a challenging but synthetically accessible chemotype for studying CF₃-directed regioselectivity and electronic effects on pyridine amination reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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